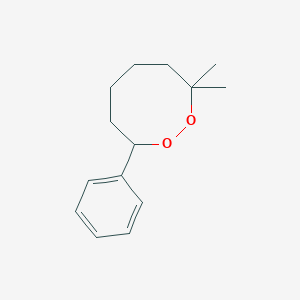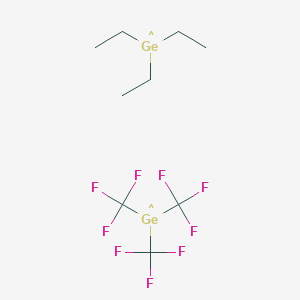![molecular formula C21H18N2O2 B14415760 Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- CAS No. 84357-04-0](/img/structure/B14415760.png)
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]quinoline core, which is a fused bicyclic system containing nitrogen atoms, making it a heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the imidazoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroimidazoquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of materials with specific optoelectronic properties.
Mécanisme D'action
The mechanism of action of Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Similar in structure but with an indole ring instead of an imidazoquinoline core.
Benzimidazole derivatives: Contain a benzimidazole ring and exhibit similar biological activities.
Uniqueness
Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- is unique due to its specific imidazoquinoline core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84357-04-0 |
|---|---|
Formule moléculaire |
C21H18N2O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H18N2O2/c1-3-14-9-10-18-16(11-14)19(25-2)12-20-22-17(13-23(18)20)21(24)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
Clé InChI |
ATAQGXABHTXTDL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N3C=C(N=C3C=C2OC)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


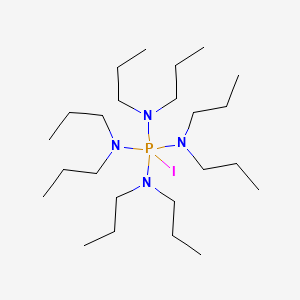
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

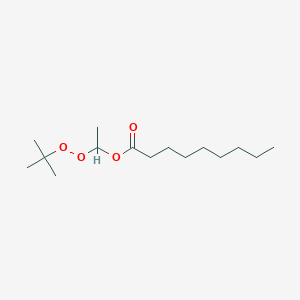
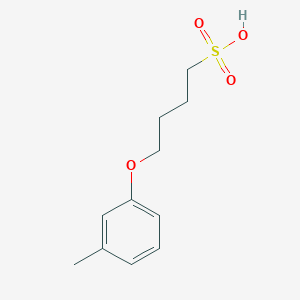
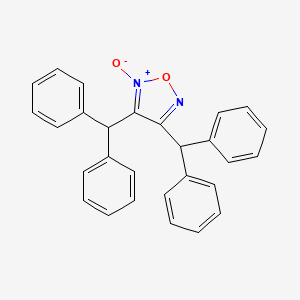
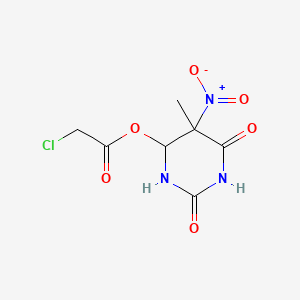
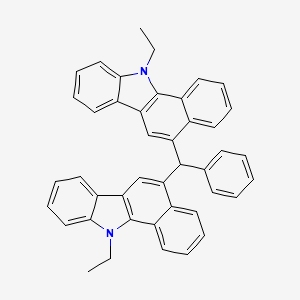
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
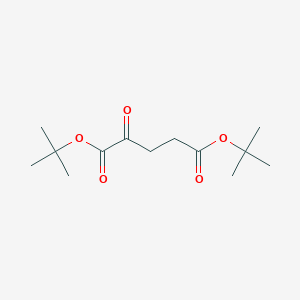
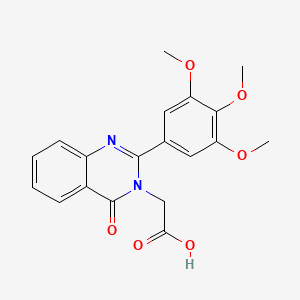
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
